molecular formula C11H8FN3S B3008141 4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine CAS No. 893729-86-7

4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine

Cat. No. B3008141
CAS RN: 893729-86-7
M. Wt: 233.26
InChI Key: MCCHXHLIHNCROC-UHFFFAOYSA-N
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Description

The compound "4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine" is a derivative of 1,3-thiazol-2-amine, which is a core structure in various compounds with potential biological activities. The presence of the 5-fluoro-1H-indol-3-yl moiety suggests that this compound may exhibit interesting interactions due to the fluorine atom and the indole ring, which are often seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related thiazol-2-amine derivatives has been reported in the literature. For instance, derivatives of 1,3,4-thiadiazole-2-amines have been synthesized and their crystal structures determined, suggesting a methodology that could potentially be adapted for the synthesis of "4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine" . Additionally, the synthesis of thiazolidine-2,4-dione derivatives incorporating N-substituted-1H-indole indicates the feasibility of introducing the indole moiety into thiazole derivatives .

Molecular Structure Analysis

The molecular structure of thiazol-2-amine derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The crystallographic analysis of similar compounds has shown that halogen substitutions, such as fluorine, can influence the orientation of amino groups and contribute to the stabilization of the crystal structure through non-covalent interactions .

Chemical Reactions Analysis

The reactivity of thiazol-2-amine derivatives can involve various chemical reactions. For example, the 1,3-dipolar cycloaddition of azides with thiazol-5(4H)-thiones has been used to synthesize N-(1,3-thiazol-5(4H)-ylidene)amines, which could be a relevant reaction for further functionalization of the thiazole ring in "4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine" .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazol-2-amine derivatives can be influenced by their molecular structure. The presence of halogen atoms, such as fluorine, can affect the compound's polarity, hydrogen bonding capacity, and overall molecular interactions. The crystallographic data of similar compounds have shown that these interactions are crucial for the stability of the crystal structure and could also impact the solubility and reactivity of the compound .

Scientific Research Applications

Antimicrobial and Antiinflammatory Activities

  • Compounds derived from 4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine have shown significant antimicrobial and antiinflammatory properties, as well as antiproliferative activities against various cell lines, highlighting their potential in developing new therapeutic agents (Narayana et al., 2009).

Synthesis and Evaluation of Antimicrobial Activities

  • The synthesis of similar compounds, such as eperezolid-like molecules, from related structures has demonstrated substantial antimicrobial activities, especially against Mycobacterium smegmatis (Yolal et al., 2012).

Antitumor Activity

  • Novel compounds structurally related to 4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine have been synthesized and evaluated for their antitumor activity. These compounds have shown promising results in models of diffuse malignant peritoneal mesothelioma, a rare and fatal disease (Carbone et al., 2013).

Spectroscopic Characterization and Applications

  • Spectroscopic studies on related compounds have provided insights into their molecular structure and potential applications. For example, the study of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine revealed significant findings relevant to molecular design and drug discovery (Al-Harthy et al., 2019).

Synthesis of Schiff Bases and Antimicrobial Activity

  • Schiff bases derived from 1,3,4-thiadiazole compounds, closely related to the 4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine, have been synthesized and shown to exhibit considerable antimicrobial activity (Gür et al., 2020).

Application in Security Ink

  • A novel half-cut cruciform related to the target compound has been used in the creation of security ink, demonstrating the compound's potential in material science applications (Lu & Xia, 2016).

properties

IUPAC Name

4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3S/c12-6-1-2-9-7(3-6)8(4-14-9)10-5-16-11(13)15-10/h1-5,14H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCHXHLIHNCROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-fluoro-1H-indol-3-yl)-1,3-thiazol-2-amine

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